"6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" properties and characteristics
"6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure and the presence of a carboxylic acid handle for further derivatization make it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting clear, actionable data for researchers in the field.
Chemical Properties and Data
This section summarizes the key physicochemical properties of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. The data has been compiled from various sources and is presented for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| CAS Number | 1211596-19-8 | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | Not explicitly available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in non-polar organic solvents and water is anticipated. | [5] |
| Storage | Store in a dry, sealed place at 2-8°C. | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A Chinese patent provides a ¹H NMR spectrum of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in deuterated DMSO (DMSO-d₆). While the patent includes an image of the spectrum, a detailed peak list with chemical shifts (δ) and coupling constants (J) is not provided. The general regions of the signals are consistent with the structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Carboxylic Acid Carbonyl (C=O): ~165-185 ppm
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Aromatic and Heteroaromatic Carbons: ~110-150 ppm
Infrared (IR) Spectroscopy
No experimental IR spectrum for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid was found. However, the expected characteristic absorption peaks for the functional groups present are:
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O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹
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C=C and C=N stretches (aromatic/heteroaromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Br stretch: Typically in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this specific compound is not available. The expected molecular ion peak [M]⁺ would be at m/z 240 and [M+2]⁺ at m/z 242 with approximately equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragmentations of the pyrazolopyridine ring system.
Experimental Protocols
Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
A method for the preparation of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is detailed in a Chinese patent. The synthesis involves the hydrolysis of the corresponding ethyl ester.[6]
Reaction Scheme:
Figure 1: General synthesis scheme.
Detailed Protocol (based on literature procedures for similar transformations):
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Saponification: To a solution of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water, add a solution of sodium hydroxide (e.g., 1M aqueous solution).
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidification: Cool the solution in an ice bath and carefully acidify with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. A precipitate should form.
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Isolation: Collect the solid precipitate by filtration.
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Purification: Wash the solid with cold water and then dry it under vacuum to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Biological Activity and Potential Applications
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Bioactive Molecules
The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of pyrazolopyridines have been investigated for a range of activities, including:
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Anticancer: Some pyrazole derivatives have been shown to target key proteins in cancer signaling pathways.[7]
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Antiviral: Pyrazolopyridine derivatives have demonstrated inhibitory effects on viruses such as Herpes Simplex Virus Type-1 (HSV-1).[8]
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Neurodegenerative Diseases: The parent compound has been cited as an intermediate in the synthesis of molecules for the treatment of Alzheimer's disease.
The bromine atom at the 6-position offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. The carboxylic acid at the 3-position is readily converted to amides, esters, and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Signaling Pathways
While no specific signaling pathways have been directly attributed to 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid itself, its derivatives are known to interact with various biological targets. For instance, some pyrazolopyridine derivatives have been identified as inhibitors of p110α-selective PI3 kinase.[6]
Figure 2: Drug discovery workflow.
Conclusion
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed physicochemical and biological data for the title compound itself are limited in the public domain, its utility as a synthetic intermediate is well-established. This guide provides a summary of the available information to aid researchers in their drug discovery and development efforts. Further characterization of this compound would be beneficial to the scientific community.
References
- 1. CAS 1211596-19-8 | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - Synblock [synblock.com]
- 2. 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - 1211596-19-8 | VulcanChem [vulcanchem.com]
- 3. 1211596-19-8|6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4 [m.chemicalbook.com]
- 7. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]
- 8. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
